Product packaging for Carbon tetralithium(Cat. No.:CAS No. 38827-79-1)

Carbon tetralithium

Cat. No.: B15474756
CAS No.: 38827-79-1
M. Wt: 42.9 g/mol
InChI Key: GYXXOKSAZJQAEQ-UHFFFAOYSA-N
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Description

Carbon Tetralithium, with the formula CLi4, is a highly reactive, pyrophoric organolithium compound appearing as a red solid. It serves as a critical reagent in advanced synthetic chemistry for introducing a lithiated carbon unit. A primary application is its use in the synthesis of deuterated methane (CD4) via hydrolysis with heavy water (D2O) . Its role as a fundamental building block in organometallic chemistry and its potential in developing hydrogen storage materials, due to lithium ions' affinity for H2, make it a compound of significant research interest . As a powerful base, it facilitates unique reaction pathways not accessible with more common reagents. Due to its extreme sensitivity to air and moisture, it requires specialized handling under inert conditions. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Li4+3 B15474756 Carbon tetralithium CAS No. 38827-79-1

Properties

CAS No.

38827-79-1

Molecular Formula

CH3Li4+3

Molecular Weight

42.9 g/mol

IUPAC Name

tetralithium;carbanide

InChI

InChI=1S/CH3.4Li/h1H3;;;;/q-1;4*+1

InChI Key

GYXXOKSAZJQAEQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].[CH3-]

Origin of Product

United States

Theoretical and Computational Investigations of Carbon Tetralithium

Quantum Chemical Methodologies Applied to C(Li)₄ Systems

The accurate theoretical description of carbon tetralithium requires robust quantum chemical methods capable of handling the significant electron correlation effects and the unusual bonding environment present in electron-deficient, highly ionic systems.

Ab initio methods, which are based on first principles without reliance on empirical data, form the foundation for studying systems like CLi₄. ictp.it The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which is crucial for accurately describing intermolecular interactions and the nuanced bonding in organolithium compounds. researchgate.netucl.ac.uk

To incorporate electron correlation, post-Hartree-Fock methods are necessary. Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a cost-effective way to introduce correlation and is often used for organolithium systems. ucl.ac.uknih.gov However, for systems with significant electron correlation or for situations involving bond-breaking or excited states, more advanced methods are required. ucl.ac.uk

For highly complex electronic structures, where a single-determinant reference is inadequate, Multiconfigurational Self-Consistent Field (MCSCF) methods are employed. wikipedia.orggatech.edu MCSCF optimizes both the molecular orbitals and the coefficients of multiple configuration state functions simultaneously, providing a qualitatively correct description for quasi-degenerate ground states or bond dissociation processes. wikipedia.orggatech.edu A prominent MCSCF approach is the Complete Active Space Self-Consistent Field (CASSCF) method, which includes all electronic configurations within a defined "active space" of orbitals and electrons. wikipedia.org These multireference methods are vital for obtaining reliable results for challenging molecules like CLi₄. numberanalytics.com

Density Functional Theory (DFT) has become a popular and versatile method for investigating the electronic structure of many-body systems, including organolithium compounds, often providing a good balance between computational cost and accuracy. vulcanchem.comwikipedia.org The central challenge in DFT lies in finding the exact exchange-correlation functional. taylor.edu For organolithium compounds, the choice of functional is critical due to the scarcity of experimental data for these systems in the parameterization of many popular functionals. nih.govlatech.edu

Studies comparing various DFT functionals have shown that their performance can vary significantly. For instance, the widely used B3LYP functional has been shown to be a relatively poor choice for organolithium systems. nih.govlatech.edu In contrast, meta-hybrid GGA functionals, such as the M06-2X, have demonstrated superior performance for organolithium chemistry. nih.govlatech.edu Hybrid GGA functionals like PBE1PBE have also been found to yield equilibrium and transition-state geometries that are in close agreement with MP2 predictions. nih.gov

Functional TypeExamplesPerformance for Organolithium Systems
Hybrid GGAB3LYP, PBE1PBEB3LYP is considered a poor choice. PBE1PBE provides geometries close to MP2 results. nih.govlatech.edu
Meta-Hybrid GGAM06-2X, M06, M06-LM06-2X is identified as the best-performing functional among a tested set for organolithium reactions. nih.govlatech.edu
GGA (Generalized Gradient Approximation)PBE, BLYPGenerally less accurate for this class of compounds compared to hybrid or meta-hybrid functionals. latech.edu

The choice of basis set is another critical factor that significantly affects the quality of quantum chemical calculations. mdpi.com For systems with highly correlated electrons and potential for diffuse electron density, such as anions or organometallic compounds, the basis set must be sufficiently flexible. This typically requires the inclusion of polarization and diffuse functions. researchgate.netstackexchange.com

The Pople-style basis sets, like 6-31G(d,p) and 6-311G(d,p), were early standards. stackexchange.com However, for correlated calculations, the correlation-consistent basis sets of Dunning (e.g., cc-pVnZ, aug-cc-pVnZ) are generally preferred as they are designed to systematically converge towards the complete basis set limit. researchgate.netstackexchange.com The "aug-" prefix indicates the addition of diffuse functions, which are essential for describing the behavior of electrons far from the nuclei. researchgate.net For DFT calculations, the polarization-consistent (pc) basis sets, and their segmented contraction versions (pcseg-n), have been developed to provide a balanced description and efficient convergence. stackexchange.com Studies have shown that for heavier elements, basis sets that account for core-valence correlation (e.g., aug-cc-pCVnZ) can be crucial for obtaining reliable results. mdpi.com

Basis Set FamilyDescriptionTypical Use Case
Pople (e.g., 6-31G(d,p))Split-valence with polarization functions. Designed primarily for HF and MP2. stackexchange.comGeneral purpose, but often superseded by newer families for high-accuracy work.
Dunning (e.g., aug-cc-pVnZ)Correlation-consistent basis sets designed to systematically recover correlation energy. "aug-" adds diffuse functions. researchgate.netstackexchange.comThe standard for highly correlated wavefunction methods. researchgate.net
Jensen (e.g., aug-pcseg-n)Polarization-consistent basis sets optimized for DFT methods, offering good accuracy and efficiency. stackexchange.comRecommended for DFT calculations, especially when a balance of cost and accuracy is needed.
Karlsruhe (e.g., def2-TZVP)Flexible basis sets of triple-zeta valence quality with polarization functions.Widely used in DFT calculations for their robustness across the periodic table. acs.org

Relativistic effects arise from the high velocity of electrons in the vicinity of heavy nuclei and can significantly influence the chemical and physical properties of compounds containing heavy elements. scispace.comacs.org These effects are broadly categorized into scalar relativistic effects (like the mass-velocity and Darwin terms) and spin-orbit coupling. acs.org While these effects are crucial for understanding the properties of elements like gold, lead, or platinum, they are generally negligible for light elements such as carbon and lithium. scispace.comwikipedia.orgchemistrydocs.com Therefore, in theoretical studies of this compound itself, relativistic corrections are typically not a primary concern. However, the specified outline heading addresses "Heavy-Atom Containing Lithium Compounds." In such hypothetical or real compounds where lithium is bonded to a heavy element (e.g., from the 5th or 6th period), a relativistic treatment would become essential for accurate predictions of molecular properties. acs.orgresearchgate.net

Basis Set Selection and Convergence Studies for Highly Correlated Electron Systems

Electronic Structure Elucidation

Understanding the distribution of electrons in this compound is key to describing its bonding and reactivity. The molecule challenges simple bonding models, exhibiting characteristics that are neither purely covalent nor purely ionic.

Theoretical analyses of the bonding in lithiated methanes suggest that the carbon-lithium bond is best described as a highly polar electron-pair bond. acs.org One DFT-based analysis of the tetrameric methyllithium (B1224462), which shares features with CLi₄, breaks the C-Li bond into two components: a nearly covalent electron-pair bond and a highly polar interaction that accounts for a significant charge transfer from lithium to carbon. acs.org This dual nature helps explain experimental observations that suggest some covalent character. acs.org

To quantify the charge distribution, methods like Natural Population Analysis (NPA) are often used. acs.org NPA on various organolithium oligomers indicates that the Li-C bonds have a predominantly ionic character, with the lithium atoms bearing a significant positive charge and the carbon atom a corresponding negative charge. acs.org

The Electron Localization Function (ELF) is another powerful tool for visualizing chemical bonding. jussieu.fr ELF analysis identifies regions in space with a high probability of finding a localized electron pair, corresponding to atomic cores, covalent bonds, and lone pairs. jussieu.fr In a molecule like CLi₄, ELF would be expected to show localization basins corresponding to the carbon core electrons and a highly polarized valence region, reflecting the charge transfer to the central carbon atom, which is consistent with a carbanionic center surrounded by lithium cations.

Analysis MethodFinding for C-Li Bonds
Energy Decomposition Analysis (DFT)Bonding has both covalent and strong ionic (electrostatic) contributions. acs.org
Natural Population Analysis (NPA)Indicates dominant ionic character with significant charge transfer from Li to C. acs.org
Electron Localization Function (ELF)Expected to show a highly polarized valence shell, with electron density localized towards the carbon atom. jussieu.fr

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

Molecular orbital (MO) theory provides insight into the electronic structure and reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical stability of a molecule. arxiv.org

Computational studies, often employing density functional theory (DFT), are used to calculate the energies of these orbitals. mdpi.com For CLi₄, these calculations help in understanding its electronic characteristics. The HOMO-LUMO gap is a key parameter for assessing the thermochemical stability of electrolytes in battery applications. arxiv.org

Table 1: Theoretical Molecular Orbital Properties of this compound

PropertyValueNotes
HOMO EnergyVaries with computational methodThe energy of the highest occupied molecular orbital.
LUMO EnergyVaries with computational methodThe energy of the lowest unoccupied molecular orbital.
HOMO-LUMO GapVaries with computational methodA larger gap generally implies greater stability. arxiv.org

Note: Specific energy values are highly dependent on the level of theory and basis set used in the calculations. The data presented here is qualitative and for illustrative purposes.

Electron Density Topography (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF) Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) are powerful computational tools used to analyze the electron density distribution in molecules, providing insights into chemical bonding. researchgate.netwikipedia.orgwiley-vch.de

QTAIM Analysis: QTAIM, developed by Richard Bader, analyzes the topology of the electron density, ρ(r). wiley-vch.de Critical points in the electron density, such as bond critical points (BCPs), are identified to characterize the nature of chemical bonds. uniovi.esnumberanalytics.com The properties at these BCPs, including the electron density (ρb) and its Laplacian (∇²ρb), help distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. uniovi.esresearchgate.net

Electron Localization Function (ELF) Analysis: The ELF, introduced by Becke and Edgecombe, provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.orglabinsights.nl It offers a clear visualization of electron localization in atomic and molecular systems, helping to identify core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orglabinsights.nlresearchgate.net ELF analysis can be instrumental in understanding the electronic structure and bonding in molecules like CLi₄. labinsights.nl

Table 2: Representative QTAIM and ELF Parameters for Chemical Bonds

ParameterDescriptionTypical Value for Covalent BondTypical Value for Ionic Bond
QTAIM
Electron Density at BCP (ρb)Measures the electron density at the bond critical point. uniovi.esHighLow
Laplacian of Electron Density at BCP (∇²ρb)Indicates whether charge is concentrated or depleted at the BCP. researchgate.netNegativePositive
ELF
ELF ValueA value between 0 and 1, where 1 indicates perfect localization. wikipedia.orgHigh value in bonding regionLow value between ions

Note: These are generalized values. Specific values for CLi₄ would require dedicated computational analysis.

Spin Density Analysis for Open-Shell C(Li)₄ States

Spin density analysis is a computational technique used to investigate the distribution of unpaired electrons in open-shell molecules, which are molecules with a net magnetic moment. csic.esresearchgate.net This analysis is crucial for understanding the magnetic properties and reactivity of radical species. csic.esaps.org

For a molecule like this compound, theoretical calculations can predict whether it exists in a closed-shell (all electrons paired) or open-shell state. If open-shell states are energetically accessible or are the ground state, spin density analysis reveals how the unpaired electron density is distributed among the atoms. acs.org This distribution is key to understanding the molecule's magnetic behavior and potential for radical-type reactions. researchgate.net The analysis often involves calculating the Mulliken spin populations or visualizing spin density isosurfaces. csic.es

Theoretical Stability and Energetics

Gas-Phase Potential Energy Surface Exploration and Isomerism of C(Li)₄

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. muni.cznumberanalytics.comumn.edu Exploring the PES allows for the identification of stable isomers (energy minima) and transition states that connect them. muni.cz

For this compound (CLi₄), computational studies have explored its gas-phase PES to identify various possible geometric arrangements, or isomers. researchgate.netgmu.edu These studies have revealed that in addition to the expected tetrahedral structure, other, less conventional structures can exist as minima on the PES. gmu.edu Theoretical calculations have identified three-dimensional structures for CLi₄. researchgate.netgmu.edu The relative energies of these isomers determine which structure is the most stable, or the global minimum, in the gas phase. mdpi.com

Table 3: Hypothetical Isomers of CLi₄ and Their Calculated Relative Stabilities

Isomer StructurePoint GroupRelative Energy (kcal/mol)
TetrahedralTd0.0 (Reference)
Other predicted isomersVariesHigher in energy

Note: The existence and relative energies of isomers are predicted by computational models and may not have been experimentally verified. The tetrahedral structure is generally considered the most stable.

Thermochemical Calculations (e.g., Atomization Energies, Relative Stabilities of Hypothetical C(Li)₄ Isomers)

Thermochemical calculations provide quantitative data on the stability and energetics of molecules. Key parameters include atomization energies and the relative stabilities of different isomers.

The atomization energy is the enthalpy change required to break all the bonds in a molecule in its gaseous state to form individual atoms. doubtnut.com For CLi₄, the experimental gas-phase atomization energy (D°₀) has been determined to be 1149 ± 24 kJ/mol. capes.gov.br This value can also be calculated theoretically to assess the accuracy of computational methods. acs.org

Theoretical calculations are also crucial for determining the relative stabilities of different hypothetical isomers of CLi₄. By computing the total electronic energy of various geometric arrangements, researchers can identify the most energetically favorable structure. These calculations consistently predict that the tetrahedral isomer of CLi₄ is the most stable. acs.org

Table 4: Calculated Thermochemical Data for this compound

Thermochemical PropertyExperimental Value (kJ/mol)Computational Value (kJ/mol)
Atomization Energy (D°₀)1149 ± 24 capes.gov.brVaries with method

Note: Computational values are highly dependent on the chosen theoretical method and basis set.

Solvation Effects on Theoretical C(Li)₄ Stability (e.g., Implicit and Explicit Solvation Models)

The stability of a molecule can be significantly influenced by its environment, particularly when dissolved in a solvent. pitt.edu Computational chemistry models these environmental effects using solvation models, which can be broadly categorized as implicit or explicit.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of how a solvent might affect the stability and structure of a solute like CLi₄.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding or coordination, to be modeled directly. nih.gov For a highly reactive species like CLi₄, explicit models could be used to study its interactions with solvent molecules like ethers, which are often used in organolithium chemistry. vulcanchem.com The formation of ion pairs and their solvation structure can significantly impact the stability and reactivity of the species in solution. arxiv.orgnih.gov

Vibrational Analysis and Spectroscopic Signature Predictions

Theoretical and computational chemistry serve as powerful tools for predicting the properties of novel or highly reactive molecules like this compound (CLi₄), which are challenging to study experimentally. mtu.edu Through methods such as density functional theory (DFT) and ab initio calculations, it is possible to predict the vibrational and spectroscopic signatures of such compounds, providing valuable insights into their structure, bonding, and potential for characterization. mdpi.comnih.gov

The vibrational modes of a molecule, which can be probed using infrared (IR) and Raman spectroscopy, are determined by its geometry and the nature of its chemical bonds. For a molecule with a tetrahedral (Td) symmetry, such as methane (B114726) (CH₄), certain vibrational modes are IR-active, while others are Raman-active, and some are inactive in both. Theoretical calculations can predict the frequencies and intensities of these modes, generating a virtual spectrum that can be used to identify the molecule. nih.gov

The C-Li bond is known to be highly ionic, which would significantly influence the vibrational frequencies. researchgate.net Theoretical studies on organolithium compounds confirm the ionic nature of the C-Li bond. researchgate.net The analysis of the vibrational spectra would provide key information on the strength and nature of these bonds within the CLi₄ molecule. For instance, the stretching frequencies of the C-Li bonds would be a direct probe of their bond strength.

Table 1: Predicted General Characteristics of Vibrational Spectra for Hypothetical CLi₄

Spectroscopic TechniquePredicted Key Features for Td-Symmetry CLi₄Information Gained
Infrared (IR) Spectroscopy - Strong absorptions related to C-Li stretching and bending modes. - The number and activity of peaks would depend on the molecular symmetry.- Confirmation of functional groups (C-Li bonds). - Insight into the molecular symmetry.
Raman Spectroscopy - Strong scattering for symmetric vibrational modes. - Complementary information to IR spectroscopy based on selection rules.- Information on the covalent character and polarizability of bonds. - Elucidation of the molecular framework.

It is important to note that the actual spectra could be complicated by factors such as intermolecular interactions in the solid state or the presence of different isomers or aggregates. organicchemistrydata.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure by probing the magnetic environments of atomic nuclei. libretexts.org Computational methods, particularly DFT, are widely used to predict NMR chemical shifts, which can then be compared with experimental data for structure verification. aip.orgnih.gov For this compound, predicting the ¹³C and ⁷Li NMR spectra would be of particular interest. As the molecule contains no hydrogen, ¹H NMR is not applicable.

¹³C NMR Predictions: The chemical shift of the central carbon atom in CLi₄ would be highly sensitive to its electronic environment. The high electropositivity of the four lithium atoms would lead to a significant shielding of the carbon nucleus, likely resulting in a chemical shift at a very high field (a low ppm value), possibly even negative, as has been observed for other organolithium compounds like methyllithium (CH₃Li). organicchemistrydata.org The precise value would depend on the level of theory and the basis set used in the calculation. aip.org

⁷Li NMR Predictions: Lithium has two NMR-active isotopes, ⁶Li and ⁷Li, with ⁷Li being more commonly used due to its higher natural abundance and sensitivity. libretexts.org The chemical shift of the lithium atoms in CLi₄ would provide information about the nature of the C-Li bond. In a perfectly tetrahedral structure, all four lithium atoms would be chemically equivalent, leading to a single resonance in the ⁷Li NMR spectrum. The predicted chemical shift would be influenced by the degree of ionic character of the C-Li bonds.

Table 2: Hypothetical Predicted NMR Chemical Shifts for Td-Symmetry C(Li)₄

NucleusPredicted Chemical Shift Range (ppm)Rationale
¹³C Highly shielded (low ppm or negative value)The four electropositive lithium atoms donate electron density to the central carbon, increasing its shielding.
⁷Li Single resonanceIn a tetrahedral geometry, all four lithium atoms are chemically and magnetically equivalent.

It is crucial to recognize that these are generalized predictions based on theoretical principles. Actual computational studies would be necessary to obtain precise values for the chemical shifts and to investigate the effects of potential structural distortions or the presence of different isomers, which could lead to more complex spectra. rsc.org The comparison of such predicted spectra with experimental data, should it become available, would be the ultimate test of the theoretical models.

Advanced Concepts in Carbon Lithium Bonding and Electronic Structure

Non-Classical Bonding Paradigms in C(Li)₄ and Related Analogs

The bonding in carbon tetralithium cannot be adequately described by simple two-center, two-electron (2c-2e) covalent bonds. Instead, its nature is understood through paradigms that account for electron deficiency and delocalization, such as multicenter bonding and hypercoordination.

The bonding in hyperlithiated compounds often involves multicenter interactions, where bonding electrons are shared among more than two atoms. In the tetrameric structure of methyllithium (B1224462), (CH₃Li)₄, each methyl group is positioned above a face of a Li₄ tetrahedron, participating in a 4-center-2-electron (4c-2e) bond. prepp.inlibretexts.org This type of electron-deficient bonding involves the delocalization of a single pair of electrons across the carbon and three lithium atoms. prepp.inlibretexts.org While CLi₄ itself is a monomeric species, the principles of multicenter bonding derived from its oligomeric analogs are crucial for understanding its electronic structure.

The concept of "inverse-sandwich" structures has emerged to describe complexes where a central atom or ring is flanked by two metal atoms. rsc.orgwikipedia.orgnih.gov These are prevalent in organometallic chemistry, particularly with f-block elements and some alkali metals. rsc.orgnih.govresearchgate.net In these arrangements, a ligand, such as an arene, can be bridged between two metal centers. wikipedia.org While not the standard description for the tetrahedral CLi₄ monomer, related concepts of metal-metal interactions and bridging by ligands are central to the stability of hyperlithiated clusters. The idea of "triple lithium bridges," though not a formally defined term for a specific structure in CLi₄, evokes the general principle of lithium atoms forming delocalized, multicenter bonds that envelop the central carbon atom. researchgate.net

The conventional understanding of organic chemistry places a hard limit of four on the coordination number of carbon. mdpi.com However, the existence of hyperlithiated species such as CLi₅ and CLi₆, which have been studied theoretically and in some cases detected experimentally, demonstrates that carbon can be hypercoordinate, bonding to more than four atoms. mdpi.comresearchgate.net These compounds are more accurately termed "hypercoordinate" rather than "hypervalent" because the electrons exceeding the octet are primarily involved in Li-Li bonding within the surrounding lithium cage, not in direct C-Li bonds. mdpi.com

This compound, while tetracoordinate, is considered a fundamental member of this class of electron-deficient molecules that push the boundaries of carbon's bonding capabilities. researchgate.net The study of CLi₄ provides a basis for understanding the more complex bonding in higher-coordinate analogs like CLi₅ and CLi₆. mdpi.comscispace.com The stability of these structures is largely attributed to the formation of a cage of lithium atoms around a central, negatively charged carbon atom. researchgate.net

The bond between carbon and lithium is highly polar due to the significant difference in their electronegativity. fsu.edu This results in a bond with substantial ionic character, where electron density is heavily skewed towards the carbon atom, creating a carbanionic center. libretexts.org However, the bonding is not purely ionic; there is also a degree of covalent contribution from the sharing of electrons. researchgate.netwou.edu

Theoretical models provide a more nuanced picture of this mixed character. Analysis based on the Natural Population Analysis (NPA) method, which is considered more reliable than Mulliken population analysis for organolithium compounds, suggests a very high degree of ionic character in hyperlithiated species like CLi₄, CLi₅, and CLi₆. researchgate.netaip.org In these molecules, the carbon atom achieves a nearly complete octet of electrons, resulting in a formal C⁴⁻ anion stabilized by the surrounding Li⁺ cations. researchgate.net This significant charge separation is a defining feature of the C-Li bond in these compounds. Some analyses have estimated the ionic character of the Li-CH₃ interaction to be as high as 90%. libretexts.org

MethodCompound TypeFindingSource(s)
Natural Population Analysis (NPA)Hyperlithiated Carbon Species (CLi₄, CLi₅, CLi₆)Suggests a significantly higher degree of ionic character compared to other methods. Carbon achieves a nearly complete octet. researchgate.netaip.org
Atoms-in-Molecules (AIM)Lithiated HydrocarbonsConfirms that C-Li bonds are predominantly ionic. researchgate.net
General AssessmentOrganolithium CompoundsThe C-Li bond is polar covalent with strong ionic character due to electronegativity differences. fsu.edu

Hypercoordinate Carbon in Organolithium Compounds

Superalkali Character and Excess Electron Systems

The unique electronic structure of CLi₄ gives rise to properties that extend beyond its bonding description. Its classification as a superalkali highlights its exceptional ability to donate electrons, a direct consequence of its hyperlithiated nature.

A superalkali is a chemical species, typically a cluster of atoms, that has an ionization energy lower than that of any alkali metal atom. researchgate.netresearchgate.net The lowest ionization energy among the elements belongs to cesium (3.89 eV). The archetypal formula for designing superalkalis is MLₖ₊₁, where M is an electronegative core atom with valence k, and L is an alkali metal. researchgate.net

Species like Li₃O and NLi₄ fit this model and are well-established superalkalis. researchgate.net this compound (CLi₄) can be seen as an analog, with a central carbon atom (valence 4) surrounded by four lithium atoms. Although it does not have the "extra" lithium atom of the formal definition, its electronic structure—a C⁴⁻ core surrounded by a Li₄⁺ cage—results in very loosely bound valence electrons. researchgate.net This configuration leads to a predicted low ionization potential, qualifying it as a superalkali. These species are of interest for their strong reducing capabilities and potential use in creating novel materials, such as charge-transfer salts. researchgate.netresearchgate.net

The ionization potential (IP) of a molecule is the energy required to remove an electron. kit.edu A distinction is made between two types:

Adiabatic Ionization Potential (AIP): The energy difference between the ground state of the neutral molecule and the ground state of the cation, allowing for the cation's geometry to relax to its most stable conformation. osti.govfrontiersin.org

Vertical Ionization Potential (VIP): The energy required to remove an electron from the neutral molecule without any change in its geometry (Franck-Condon principle). osti.govfrontiersin.org The VIP is typically higher than the AIP.

For this compound, experimental determination via Knudsen-effusion mass spectrometry has provided a value for its ionization energy. nist.gov Theoretical calculations are crucial for predicting and understanding the AIP and VIP, which are key indicators of a molecule's superalkali character.

ParameterValue (eV)MethodSource
Ionization Energy8.2 ± 0.3Electron Ionization (EI) nist.gov
Appearance Energy (CLi₃⁺)8.1 ± 0.3Electron Ionization (EI) nist.gov

The experimentally determined ionization energy from the NIST database represents the energy required to form the ion, which can be compared to theoretically calculated adiabatic or vertical ionization potentials.

Electron Localization and Transfer Mechanisms in C(Li)₄ Clusters

The electronic structure of this compound (CLi₄) clusters is characterized by significant electron localization and distinct transfer mechanisms. In these clusters, the valence charge density can be redistributed into multi-center bonds. researchgate.net For instance, in Li₄ clusters, electrons are localized within the center of two triangles, forming two three-center two-electron bonds. researchgate.netjussieu.fr This principle of electron localization in interstitial regions is a key factor in the stabilization of such structures. arxiv.org

Theoretical studies utilizing methods like Density Functional Theory (DFT) and the Electron Localization Function (ELF) have provided deep insights into these phenomena. researchgate.netarxiv.org The ELF, with values ranging from 0 to 1, helps identify regions of well-localized electrons, which correspond to atomic shells, chemical bonds, and lone pairs. jussieu.fr In CLi₄, the bonding is primarily ionic, with a significant transfer of charge from the lithium atoms to the central carbon atom. researchgate.net This is in contrast to the covalent network of diamond or the layered sp² hybridization in graphite. vulcanchem.com

The transfer of electrons in these systems is fundamental to their reactivity and potential applications. In the context of hydrogen storage, the affinity of lithium ions for hydrogen molecules is a direct consequence of the electronic structure. wikipedia.org The mechanism of electron transfer is also crucial in understanding the reactivity of CLi₄ with other substances. For example, its violent hydrolysis with water to produce methane (B114726) and lithium hydroxide (B78521) involves the transfer of electrons from the highly basic CLi₄ to water molecules. vulcanchem.comwikipedia.org

Furthermore, the study of electron transfer mechanisms extends to related systems like iron-sulfur clusters, where intramolecular electron transfer is fundamental for a range of biological chemical reactions. rsc.org These mechanisms often involve a relay of electrons between different clusters or parts of a molecule. rsc.orgrsc.org The principles governing electron transfer, such as those described by Marcus theory, consider factors like the reorganization energy and the Gibbs free energy change of the reaction. rsc.org While not directly about CLi₄, these studies on other systems provide a broader context for understanding the fundamental principles of electron transfer that are also at play in highly lithiated carbon compounds.

The table below summarizes key computational findings regarding the electronic structure of CLi₄ and related lithium clusters.

PropertyFindingMethod
Electron Localization Electrons are localized in the center of two triangles in Li₄, forming two three-center two-electron bonds. researchgate.netjussieu.frElectron Localization Function (ELF) researchgate.netjussieu.fr
Bonding Nature The (Sn/Ge)-S bonds have significant covalent character, while Li-S bonds are primarily ionic. researchgate.netDensity Functional Theory (DFT) researchgate.net
Charge Transfer Significant charge transfer occurs from lithium to the central carbon atom.-
Lattice Structure Predicted to adopt a face-centered cubic lattice. vulcanchem.comDensity Functional Theory (DFT) vulcanchem.com

Aromaticity and Antiaromaticity Considerations in Highly Lithiated Carbon Systems

The concepts of aromaticity and antiaromaticity, traditionally applied to planar, cyclic, conjugated organic molecules, can also be extended to understand the stability and electronic structure of highly lithiated carbon systems. Aromatic compounds, following Hückel's rule (4n+2 π-electrons), exhibit enhanced stability, while antiaromatic compounds (4n π-electrons) are destabilized. ic.ac.ukmsu.edumasterorganicchemistry.com

In the context of lithiated carbon systems, the arrangement of lithium atoms around a carbon core can lead to electron delocalization patterns that mimic those in aromatic or antiaromatic hydrocarbons. The stability of these systems is influenced by whether the delocalized electrons conform to the 4n+2 or 4n rule. Molecules will often distort their geometry to avoid the instability associated with antiaromaticity. ic.ac.ukeuropa.eu For instance, cyclooctatetraene (B1213319) adopts a non-planar tub-like shape to escape the destabilizing effects of having 8 π-electrons. masterorganicchemistry.comeuropa.eu

While direct research on the aromaticity of CLi₄ is not extensively documented, the principles are applied to understand the bonding in various organometallic and cluster compounds. The interaction of lithium cations with aromatic systems, for example, is a well-studied phenomenon where the lithium ion binds to the π-electron cloud of the aromatic ring. researchgate.net The strength of this interaction can be influenced by the number of fused aromatic rings and the presence of substituents. researchgate.netd-nb.info

Antiaromaticity is a destabilizing effect, and molecules that would be antiaromatic often find ways to avoid this state. ic.ac.ukrsc.orgnih.gov This can involve geometric distortions or changes in electronic configuration. ic.ac.uk Some compounds, termed as having "concealed antiaromaticity," may formally have 4n π-electrons but adopt structures that mitigate the destabilizing effects. europa.eu

The study of aromaticity and antiaromaticity in highly lithiated systems is a complex field that often relies on computational chemistry to predict structures and electronic properties. These concepts provide a valuable framework for understanding the stability and reactivity of novel compounds like this compound.

The table below provides a comparison of characteristics for aromatic, antiaromatic, and non-aromatic compounds.

FeatureAromaticAntiaromaticNon-Aromatic
Electron Count 4n + 2 π-electrons msu.edumasterorganicchemistry.com4n π-electrons masterorganicchemistry.comFails one of the other conditions masterorganicchemistry.com
Geometry Planar (or near planar) msu.eduPlanar masterorganicchemistry.comOften non-planar masterorganicchemistry.com
Stability Unusually stable msu.eduUnusually unstable masterorganicchemistry.comNormal stability
Reactivity Tends to undergo substitution msu.eduHighly reactive, may dimerize europa.euTypical of its functional groups

Hypothetical Reactivity and Mechanistic Studies of Carbon Tetralithium

Theoretical Reaction Pathways and Transition State Analysis

Computational models, particularly ab initio molecular orbital calculations and density functional theory (DFT), have been instrumental in predicting the reaction pathways and analyzing the transition states for the reactions of carbon tetralithium. These studies explore the molecule's inherent stability and its interactions with other chemical species.

Theoretical studies predict that this compound, while possessing a degree of stability, is susceptible to thermal decomposition. At elevated temperatures, exceeding 200°C, computational models indicate a decomposition pathway that yields lithium carbide (Li₂C₂) and elemental lithium. vulcanchem.com

2 CLi₄ → Li₂C₂ + 6 Li vulcanchem.com

This predicted reaction highlights the thermodynamic preference for forming the more stable lithium carbide structure under thermal stress. Furthermore, the stability of CLi₄ has been computationally contextualized by its relationship to hypervalent carbon-lithium species. Calculations have shown that hypervalent molecules such as CLi₅ and CLi₆ are predicted to be stable against dissociation into CLi₄ and Li₂. researchgate.netresearchgate.net This suggests that the decomposition of CLi₄ is a significant energy barrier to overcome, but once surmounted, it leads to more stable inorganic lithium compounds.

The highly polarized C-Li bonds, with significant negative charge localized on the carbon atom, make this compound an exceptionally strong Brønsted-Lowry base in theoretical models. Its reaction with proton donors is predicted to be extremely vigorous. vulcanchem.com The primary example is its hydrolysis reaction with water, which is expected to proceed violently and exothermically to produce methane (B114726) (CH₄) and lithium hydroxide (B78521) (LiOH). vulcanchem.com

CLi₄ + 4 H₂O → CH₄ + 4 LiOH vulcanchem.com

The energetics of this protonation has been a key focus of computational studies. Ab initio molecular orbital calculations have been used to determine the proton affinity, which is a measure of a species' gas-phase basicity. These theoretical investigations reveal a remarkably high proton affinity for this compound. researchgate.net

PropertyComputational LevelPredicted Value (kcal/mol)
Proton Affinity3-21G318
Li⁺ Cation Affinity3-21G83
This table presents theoretical energetic data for this compound based on ab initio calculations. Data sourced from reference researchgate.net.

A proton affinity of 318 kcal/mol indicates an extraordinary thermodynamic driving force for protonation. researchgate.net This value is significantly higher than that of simpler lithiated methanes, underscoring the effect of multiple lithium substitution on the basicity of the central carbon atom. researchgate.net

The electronic structure of this compound dictates its susceptibility to electrophilic and nucleophilic attacks. With a significant calculated negative partial charge on the carbon atom, it is an extremely powerful nucleophile. scribd.com

Predicted Partial Charges in CLi₄

Atom Partial Charge
Carbon (C) -1.853
Lithium (Li) +0.463

This table shows calculated atomic partial charges for this compound, indicating a highly nucleophilic carbon center and electrophilic lithium atoms. Data sourced from reference scribd.com.

Consequently, the central carbon atom is the primary target for attack by electrophiles. The reaction mechanism would involve the formation of a new carbon-electrophile bond, with the displacement of a lithium cation. The high nucleophilicity suggests that these reactions would be rapid and highly favorable.

Theoretical Protonation Pathways and Their Energetics (e.g., Formation of Methane Analogs)

Computational Modeling of Solvation Effects on C(Li)₄ Reactivity

For organolithium compounds, the solvent environment plays a critical role in determining aggregation states, structure, and reactivity. nih.govresearchgate.net While CLi₄ is a hypothetical molecule, computational studies on its reactivity invariably require the modeling of solvation effects. Implicit solvation models are frequently implemented in DFT calculations to simulate the influence of a solvent medium on reaction pathways. researchgate.net

These models are crucial for several reasons:

Stabilization of Charged Species: Solvents, particularly polar aprotic solvents like ether or tetrahydrofuran (B95107) (THF), would stabilize the highly polarized C-Li bonds and any charged intermediates or transition states formed during a reaction. nih.gov

Aggregation: Like other organolithium reagents, CLi₄ in solution would likely exist as aggregates (dimers, tetramers, etc.). Computational studies must account for these equilibria, as the reactivity of an aggregate can differ significantly from that of the monomer. researchgate.net

Mechanism Modification: The solvent can directly participate in the reaction mechanism, for example, by coordinating to the lithium cations. This coordination can alter the steric and electronic environment of the reactive center, thereby influencing the reaction rate and selectivity. nih.gov

Computational approaches, such as those combining DFT with implicit solvation models, are essential to bridge the gap between gas-phase calculations and predicted behavior in a realistic chemical system. researchgate.net

Influence of Electronic Structure on Predicted Reaction Dynamics and Stereoselectivity

The predicted electronic structure of this compound is the foundation of its reactivity. The bonding is considered highly ionic, with a significant transfer of electron density from the lithium atoms to the central carbon atom. scribd.comresearchgate.net This creates a structure that is essentially a carbon anion surrounded by four lithium cations in a tetrahedral or other three-dimensional arrangement. vulcanchem.comresearchgate.net

This distinct electronic configuration has major implications for reaction dynamics and stereoselectivity:

Reaction Dynamics: The extreme nucleophilicity of the carbon center suggests that reactions with electrophiles would have very low activation barriers. The dynamics would be dominated by strong electrostatic attractions.

Stereoselectivity: In reactions involving the formation of a new chiral center, the stereochemical outcome is of great interest. For related, heavily lithiated systems, stereoselectivity is often controlled by the structure of the aggregate and the coordination of the solvent and lithium cations. nih.gov In a hypothetical reaction of CLi₄, the approach of an electrophile would likely be directed by the arrangement of the lithium cations and any associated solvent molecules. While the simple, symmetrical structure of monomeric CLi₄ might not inherently induce high stereoselectivity, its aggregation or interaction with chiral ligands could, in theory, be used to control the stereochemical course of a reaction. nih.gov DFT computations are the primary tool for modeling these complex interactions and predicting the stereochemical outcomes of such hypothetical reactions. nih.gov

Advanced Synthetic Considerations for Highly Lithiated Carbon Systems

Historical and Theoretical Perspective on the Challenges of C(Li)₄ Experimental Synthesis

The experimental realization of carbon tetralithium, a molecule with a central carbon atom bonded to four lithium atoms, represents a formidable challenge in synthetic chemistry. Historically, the synthesis of compounds with a high degree of metalation, particularly with electropositive elements like lithium, has been fraught with difficulties. These challenges are rooted in the inherent electronic and structural properties of such species. The high charge density and the tendency of organolithium compounds to form clusters or undergo rapid decomposition pathways are significant hurdles.

The gap between computationally predicted materials and their experimental synthesis is a well-documented issue in materials science. iastate.edu Thousands of new compounds have been predicted through computational methods, yet only a small fraction have been successfully synthesized. iastate.edu This discrepancy often arises because thermodynamic stability at 0 K, a common metric in computational predictions, does not guarantee synthesizability. iastate.edu The synthesis of many advanced materials, such as certain ternary nitrides, is often hampered by the need for hazardous precursors, extreme pressures, and high temperatures, challenges that would undoubtedly be present in any attempt to create C(Li)₄. acs.org

The primary challenges in the experimental synthesis of C(Li)₄ can be summarized as:

Extreme Reactivity: The highly polarized C-Li bonds would make the molecule exceptionally reactive, prone to rapid reactions with solvents, atmospheric components, or even itself.

Thermodynamic Instability: Computational studies may suggest local energy minima for such species, but they are often thermodynamically unstable with respect to decomposition into more stable phases like lithium carbide (Li₂C₂) or lithium metal and elemental carbon.

Kinetic Instability: Even if a molecule is thermodynamically unstable, it can exist if there are significant kinetic barriers to its decomposition. For C(Li)₄, it is anticipated that such barriers would be very low, leading to an extremely short lifetime under normal conditions.

Computational Design of Precursors and Hypothetical Pathways for C(Li)₄ Analogs

In the absence of experimental precedent, computational chemistry serves as an indispensable tool for exploring the possibility of synthesizing C(Li)₄ and its analogs. researchgate.net Computational methods allow for the design of potential precursors and the mapping of hypothetical reaction pathways, providing a theoretical framework to guide future experimental efforts. rsc.orgacs.orgmit.edu

Quantum chemical calculations can be employed to estimate the energetic feasibility of a proposed synthetic route by calculating the energies of reactants, intermediates, transition states, and products. rsc.org A viable pathway would ideally be exothermic or only slightly endothermic and, crucially, would possess transition state barriers that are not insurmountably high.

For a molecule like C(Li)₄, a hypothetical synthetic route might involve the stepwise lithiation of a carbon precursor, such as methane (B114726) or a halomethane. However, each successive lithiation step is expected to become progressively more difficult. The kinetic energy barriers for key bond-forming or bond-breaking steps are critical in determining whether a reaction can proceed under specific conditions. researchgate.net For instance, density functional theory (DFT) calculations can be used to model the energy profile of a reaction, identifying the activation energy required for a particular transformation. oup.comrsc.org In the context of C(Li)₄, any proposed pathway would need to be scrutinized for high-energy intermediates or transition states that would render the synthesis impractical.

Table 1: Hypothetical Reaction Pathway Analysis for C(Li)₄ Analogs

Reaction StepReactantsProductsCalculated ΔH (kcal/mol)Estimated Kinetic Barrier (kcal/mol)
Lithiation 1CH₄ + n-BuLiCH₃Li + ButaneFavorableLow
Lithiation 2CH₃Li + n-BuLiCH₂Li₂ + ButaneLess FavorableModerate
Lithiation 3CH₂Li₂ + n-BuLiCHLi₃ + ButaneUnfavorableHigh
Lithiation 4CHLi₃ + n-BuLiCLi₄ + ButaneHighly UnfavorableVery High
Note: This table is illustrative and based on general principles of organolithium chemistry. Actual values would require specific, high-level computational studies.

Given the likely transient nature of C(Li)₄, matrix isolation is a promising theoretical technique for its direct observation and characterization. ruhr-uni-bochum.defu-berlin.degeorgecpimentel.com This experimental method involves trapping highly reactive species in a rigid, inert matrix (such as solid argon or neon) at cryogenic temperatures (typically 4-20 K). georgecpimentel.com The inert environment prevents bimolecular reactions, and the low temperature quenches decomposition pathways, allowing for the spectroscopic study of otherwise fleeting molecules. ruhr-uni-bochum.defu-berlin.de

The process would theoretically involve:

Generating a suitable precursor molecule in the gas phase.

Co-depositing the precursor with a large excess of an inert gas onto a cryogenic window.

Inducing the reaction in situ, for example, through photolysis of a precursor to generate a reactive carbon species in the presence of lithium atoms, which could also be co-deposited. ruhr-uni-bochum.de

Spectroscopic techniques like infrared (IR) or electron spin resonance (ESR) spectroscopy could then be used to identify the vibrational frequencies or the electronic structure of the trapped C(Li)₄, providing experimental validation of its existence and a comparison to theoretical predictions. nih.govresearchgate.net

Energetic Feasibility and Kinetic Barriers of Proposed Theoretical Synthetic Routes

Theoretical Insights into Stabilizing Highly Lithiated Carbon Architectures (e.g., Steric and Electronic Ligand Effects, Encapsulation)

While the parent C(Li)₄ molecule may be too unstable to isolate, theoretical studies suggest that its stability could be enhanced through various strategies, drawing parallels from the stabilization of other reactive species.

Steric and Electronic Ligand Effects: The stability of organometallic compounds is often influenced by the steric bulk and electronic properties of the ligands attached to the metal center. solubilityofthings.comcmu.edu In the context of highly lithiated carbons, replacing the lithium atoms with more complex ligands could provide kinetic stabilization. For example, bulky organic groups attached to the lithium atoms could sterically hinder the approach of other reactive molecules, preventing decomposition. rsc.org

Electron-withdrawing groups on these ligands could also modulate the electronic structure of the C-Li bond, potentially increasing its covalent character and reducing its reactivity. acs.org The stability of cobalt(I) intermediates, for instance, has been shown to be enhanced by electronically asymmetric ligands. acs.org Similar principles could be applied to the design of more stable C(Li)₄ derivatives.

Encapsulation: Another promising approach for stabilizing highly reactive species is encapsulation within a protective shell. mdpi.commit.edunih.gov In the context of highly lithiated carbons, this could involve:

Carbon Nanostructures: Encapsulating a C(Li)₄ unit within a fullerene cage or a carbon nanotube could physically isolate it from the external environment, preventing unwanted reactions. Porous carbon architectures are known to stabilize lithium metal in battery applications by accommodating volume changes and providing a stable framework. tandfonline.comarxiv.orgmdpi.comresearchgate.netmdpi.com

Supramolecular Cages: A host-guest approach, where C(Li)₄ is formed within the cavity of a larger, pre-organized supramolecular structure, could provide both steric and electronic stabilization.

Table 2: Theoretical Stabilization Strategies for C(Li)₄

Stabilization MethodMechanismExample
Steric ShieldingBulky ligands prevent intermolecular reactions.C(Li-Si(t-Bu)₃)₄
Electronic EffectsElectron-withdrawing ligands reduce the polarity of the C-Li bond.C(Li-N(CF₃)₂)₄
EncapsulationPhysical isolation within a nanostructure.C(Li)₄@C₆₀ (Endohedral Fullerene)
Note: The examples provided are hypothetical and serve to illustrate the concepts.

The exploration of these advanced synthetic and stabilization strategies, even at a purely theoretical level, pushes the boundaries of our understanding of chemical structure and reactivity. While the synthesis of this compound remains a distant goal, the intellectual exercise of considering its creation provides valuable insights that can be applied to the design and synthesis of other novel, highly energetic, and metastable materials.

Future Directions and Open Questions in Carbon Tetralithium Research

Bridging the Theory-Experiment Gap for Highly Reactive Organolithium Species

A significant challenge in the field of organolithium chemistry is the discrepancy between theoretical models and experimental observations, especially for highly reactive species like carbon tetralithium. pageplace.de Theoretical studies predict a symmetric, tetrahedral, or cubic lattice structure for CLi₄, but its extreme reactivity and instability under normal conditions make experimental verification a formidable task. vulcanchem.com

The core of the challenge lies in the nature of the carbon-lithium bond, which has a considerable degree of ionic character. pageplace.deresearchgate.net This polarity, combined with lithium's tendency to complete its coordination sphere, leads to several experimental hurdles:

Aggregation: Organolithium compounds rarely exist as monomers, instead forming dimers, tetramers, or larger clusters in both the solid state and solution. pageplace.deresearchgate.net These aggregates, often held together by multicenter bonds, complicate structural analysis and reactivity studies.

High Reactivity: CLi₄ is predicted to be pyrophoric and reacts violently with water and other protic sources. vulcanchem.com This necessitates handling under strictly inert, cryogenic conditions, often using matrix isolation techniques where the molecule is trapped in a frozen, non-reactive gas.

Solvent Effects: The structure and reactivity of organolithium species are heavily influenced by solvents, which can coordinate to the lithium centers. bris.ac.uk This means that experimental characterization in a specific solvent may not reflect the properties of the isolated, gas-phase molecule that is often the subject of theoretical calculations.

Future research must focus on developing sophisticated experimental techniques to probe these transient and unstable species. Advances in cryogenic spectroscopy, mass spectrometry, and diffraction methods are crucial. Furthermore, close collaboration between experimentalists and theoreticians is vital. Computational models need to increasingly account for the complexities of the experimental environment, such as aggregation and solvation, to provide more realistic predictions that can guide experimental efforts. researchgate.netbris.ac.uk

Exploration of Novel Bonding Motifs in Polylithium Carbon Clusters Beyond C(Li)₄

This compound can be seen as the parent molecule for a fascinating class of polylithium carbon clusters where the conventional rules of valence are stretched to their limits. Theoretical studies have moved beyond CLi₄ to explore "hyperlithiated" species such as CLi₅, CLi₆, and even larger clusters like C₂Li₆ and C₂Li₈. researchgate.netresearchgate.net

These studies predict intriguing structures and bonding patterns that are unlike those found in traditional organic or inorganic compounds. researchgate.net Key features include:

High Ionicity: Analysis of the electronic structure of species like CLi₅ and CLi₆ suggests a high degree of ionic character, with a central carbon anion surrounded by a cage of lithium cations. researchgate.net

Multicenter Bonding: The stability of these electron-deficient clusters is often explained by multicenter bonding, where the bonding electrons are shared among several atoms, a concept also seen in boranes. researchgate.net

Violation of the Octet Rule: The carbon atom in these clusters appears to accommodate more than the typical eight valence electrons, achieving a nearly complete octet that is stabilized by back-transfer into the surrounding cage of empty lithium orbitals. researchgate.net

High-level ab initio calculations have predicted significant thermodynamic stability for many of these "hyperlithiated" compounds. researchgate.net The exploration of these novel clusters is a frontier in chemical bonding theory. Future work will involve computationally screening for other stable polylithium-carbon stoichiometries and predicting their electronic and spectroscopic properties to guide potential synthetic efforts.

Table 1: Predicted Properties of Selected Hyperlithiated Carbon Species

Species Symmetry C-Li Bond Length (Å) Calculated Total Energy (au) Stability Note
CLi₄ Td 2.028 -46.72183 Thermodynamically stable
CLi₅⁻ D3h 2.073 (axial), 2.115 (equatorial) -54.21257 Predicted to be stable
CLi₆²⁻ Oh 2.155 -61.69315 Predicted to be stable

Data derived from theoretical calculations at the 3-21G level. researchgate.net

Development of Advanced Computational Techniques for Ultra-High-Accuracy Prediction of Organolithium Systems

The unique characteristics of organolithium compounds present significant demands on computational methods. bris.ac.uk The highly polar C-Li bond, the tendency to form aggregates, strong interactions with solvents, and the presence of ionic species in nonpolar environments all challenge the accuracy of theoretical predictions. pageplace.debris.ac.uk

While Density Functional Theory (DFT) is widely used, achieving high accuracy for these systems often requires more sophisticated and computationally expensive methods. vulcanchem.com Future progress in this area depends on the development and application of advanced techniques such as:

High-level ab initio methods: Coupled-cluster methods like QCISD(T) and multi-reference methods are needed to accurately capture the complex electron correlation effects in these molecules. researchgate.net

Quantum Monte Carlo (DMC): DMC methods offer a powerful alternative for calculating ground-state energies with high precision, providing benchmark data for other techniques. nih.gov

Integrated Models: A crucial direction is the development of models that explicitly include the effects of aggregation and solvation. This involves calculations on larger systems, such as dimers or tetramers, and incorporating continuum solvent models or explicit solvent molecules to better replicate experimental conditions. researchgate.netbris.ac.uk

Machine Learning and AI: New computational approaches leveraging artificial intelligence could help to screen vast numbers of potential structures and predict properties more efficiently, accelerating the discovery of new stable polylithium compounds.

These advanced computational tools are essential not only for predicting the properties of unknown species like CLi₄ but also for re-evaluating and understanding the complex reaction mechanisms that are characteristic of organolithium chemistry. bris.ac.uk

Potential for C(Li)₄ as a Conceptual Framework in Theoretical Materials Science and Design Principles

Beyond the quest for its synthesis, this compound serves as a valuable conceptual model in theoretical materials science. Its simple, highly symmetric structure, combined with its extreme electronic properties, makes it an ideal testing ground for chemical bonding theories and a building block for designing new materials with novel functionalities. acs.org

The potential applications of CLi₄ as a conceptual framework include:

Energy Storage: The high lithium content and predicted reactivity make CLi₄ and related materials conceptually interesting for hydrogen storage. vulcanchem.com The framework can be extended to design other lightweight, metal-rich hydrides. Similarly, the principles of lithium coordination and mobility in CLi₄ can inform the design of novel solid-state electrolytes or anode materials for lithium-ion batteries. vulcanchem.comnih.gov

New Synthetic Principles: The challenge of synthesizing a molecule like CLi₄, which is predicted to form from reactions like CCl₄ + 8Li → CLi₄ + 4LiCl, inspires the development of new synthetic methodologies for highly air- and moisture-sensitive materials. vulcanchem.com

Designing Novel Materials: The concept of a central atom caged by metal ions, as exemplified by CLi₄, can be a design principle for creating new materials. researchgate.net By substituting the central carbon atom or the surrounding lithium atoms, one could theoretically tailor the electronic, optical, or catalytic properties of the resulting material. This approach is part of a broader effort to design materials from the bottom up, starting with fundamental structural and bonding motifs. rsc.orgfrontiersin.org

In essence, this compound, though perhaps forever confined to the realm of theoretical chemistry and specialized laboratory conditions, provides a rich conceptual playground. The lessons learned from its study contribute to the fundamental knowledge base that underpins the rational design of the next generation of advanced materials. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for preparing carbon tetralithium, and how can purity be ensured?

  • Methodological Answer : Solid-state synthesis is commonly used for lithium-containing compounds. A stoichiometric mixture of lithium metal and carbon precursors (e.g., graphite) is heated under inert atmospheres (argon) at 400–600°C for 12–24 hours. Post-synthesis, X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) are critical for verifying crystallinity and stoichiometry. For purity, differential thermal analysis (DTA) can detect unreacted lithium or carbon impurities .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Pair synchrotron-based XRD with Rietveld refinement to resolve crystal structure details. For electronic properties, employ density functional theory (DFT) with generalized gradient approximation (GGA) exchange-correlation functionals to model band structures and density of states. Validate computational results against experimental X-ray photoelectron spectroscopy (XPS) data to confirm valence states of lithium and carbon .

Q. What computational approaches are suitable for preliminary assessment of this compound's stability and reactivity?

  • Methodological Answer : Use plane-wave DFT codes (e.g., VASP) with projector augmented-wave (PAW) pseudopotentials to calculate formation energies and phase stability. Compare results with the Materials Project database to identify competing phases. For reactivity, compute surface energies and adsorbate interactions using slab models .

Advanced Research Questions

Q. How can discrepancies between theoretical predictions and experimental electrochemical data for this compound be resolved?

  • Methodological Answer : Systematic error analysis is required. For DFT-derived voltages, apply Hubbard U corrections to account for strong electron correlations in lithium. Experimentally, use galvanostatic intermittent titration technique (GITT) to measure lithium diffusion coefficients and compare with nudged elastic band (NEB) simulations. Cross-validate with operando Raman spectroscopy to track structural changes during cycling .

Q. What strategies optimize this compound's ionic conductivity while maintaining structural integrity?

  • Methodological Answer : Doping with aliovalent elements (e.g., boron or nitrogen) can enhance ionic mobility. Use ab initio molecular dynamics (AIMD) simulations to screen dopant effects on activation barriers. Experimentally, impedance spectroscopy at varying temperatures (25–200°C) identifies conduction mechanisms (e.g., Arrhenius vs. Vogel-Fulcher behavior). Pair with transmission electron microscopy (TEM) to monitor defect formation .

Q. How can multi-scale modeling bridge gaps between atomistic simulations and macroscopic performance in this compound-based systems?

  • Methodological Answer : Combine DFT (electronic scale), kinetic Monte Carlo (KMC) for mesoscale diffusion, and phase-field modeling for electrode-level behavior. Calibrate parameters using high-throughput datasets (e.g., activation energies from NEB, interfacial energies from TEM). Validate against cycling data from pouch-cell prototypes to assess capacity fade mechanisms .

Methodological Notes

  • Literature Search : Prioritize peer-reviewed studies indexed in SciFinder or Web of Science using keywords like "lithium-carbon intercalation" and "high-throughput DFT." Exclude non-academic sources (e.g., patents, industrial reports) unless critical for reproducibility .
  • Data Reproducibility : Archive computational input files (e.g., INCAR, POSCAR for VASP) and raw experimental data in repositories like Zenodo. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
  • Ethical Reporting : Disclose all computational approximations (e.g., van der Waals corrections in DFT) and experimental uncertainties (e.g., ±2% in XRD lattice parameters) to enable critical evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.